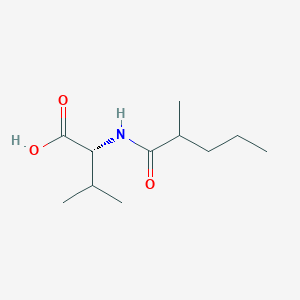
(2-Methylpentanoyl)-d-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpentanoyl)-d-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety attached to a 2-methylpentanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentanoyl)-d-valine typically involves the reaction of valine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Valine+2-Methylpentanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpentanoyl)-d-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(2-Methylpentanoyl)-d-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpentanoyl)-d-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Methylpentanoyl)-l-valine: An enantiomer of (2-Methylpentanoyl)-d-valine with similar chemical properties but different biological activity.
(2-Methylbutanoyl)-d-valine: A structurally similar compound with a shorter carbon chain.
(2-Ethylhexanoyl)-d-valine: A compound with a longer carbon chain, leading to different physical and chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a 2-methylpentanoyl group. This combination of features gives it distinct reactivity and biological activity compared to other similar compounds.
Biological Activity
(2-Methylpentanoyl)-d-valine is a derivative of d-valine, an essential amino acid involved in protein synthesis and metabolic processes. This compound features a unique 2-methylpentanoyl moiety that enhances its biological properties compared to its parent amino acid. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biochemistry.
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : Approximately 157.21 g/mol
- Structure : The compound consists of a branched chain that influences its chemical behavior and reactivity, particularly in enzymatic interactions.
Biological Activities
This compound exhibits several biological activities characteristic of d-valine and its derivatives. These include:
- Metabolic Pathways : Similar to d-valine, this compound participates in various metabolic pathways, including protein synthesis and energy metabolism.
- Enzyme Interactions : Studies indicate that this compound interacts with specific enzymes and receptors, potentially modulating their activity. This interaction can influence metabolic processes and cellular signaling pathways.
Table 1: Comparison of Biological Activities
| Activity Type | d-Valine | This compound |
|---|---|---|
| Protein Synthesis | Essential amino acid | Enhanced due to side chain |
| Enzyme Interaction | Moderate | Increased due to steric effects |
| Metabolic Pathways | Active | Active, with potential modulation |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Pharmaceutical Applications : Research indicates that derivatives of d-valine can serve as precursors for the synthesis of bioactive compounds. The unique side chain of this compound may enhance its efficacy as a pharmaceutical agent.
- Biochemical Research : Investigations into the binding affinities of this compound with specific receptors have shown promising results. For instance, the compound's ability to modulate enzyme activity could lead to new therapeutic strategies for metabolic disorders.
- Comparative Studies : A comparative analysis with structurally similar compounds like L-Valine and D-Isoleucine has revealed that this compound exhibits distinct biological properties due to its branched structure, which may confer advantages in specific biochemical contexts.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(2-methylpentanoylamino)butanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-5-6-8(4)10(13)12-9(7(2)3)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15)/t8?,9-/m1/s1 |
InChI Key |
HHNRWCVGXHEGNF-YGPZHTELSA-N |
Isomeric SMILES |
CCCC(C)C(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















